3-Methoxy-5-nitrobenzofuran-2-carboxylic acid

Description

Nomenclature and Structural Identification of 3-Methoxy-5-nitrobenzofuran-2-carboxylic Acid

Systematic IUPAC Nomenclature and Derivative Naming Conventions

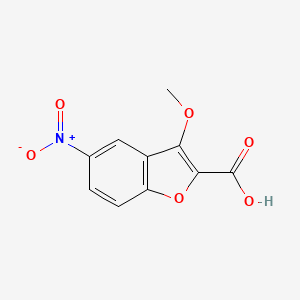

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid . This name reflects three critical structural features:

- The benzofuran core (a fused bicyclic system comprising a benzene ring and a furan heterocycle).

- Substituent positions:

- A methoxy group (-OCH₃) at position 3 of the benzofuran system.

- A nitro group (-NO₂) at position 5.

- A carboxylic acid (-COOH) at position 2.

The numbering prioritizes the oxygen atom in the furan ring as position 1, with subsequent positions assigned clockwise. Derivative naming conventions for benzofurans typically use the parent structure “benzofuran-2-carboxylic acid” as the base, with substituents listed in alphabetical order (methoxy before nitro).

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₇NO₆ indicates the compound comprises:

Molecular Weight Calculation:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 7 | 1.008 | 7.056 |

| N | 1 | 14.01 | 14.01 |

| O | 6 | 16.00 | 96.00 |

| Total | 237.17 |

This matches the PubChem-calculated molecular weight of 237.17 g/mol.

Structural Isomerism and Substituent Positioning

Structural isomerism in benzofuran derivatives arises from variations in substituent positions. For 3-methoxy-5-nitrobenzofuran-2-carboxylic acid, key isomerism considerations include:

Positional Isomerism:

- Nitro Group Placement : Moving the nitro group from position 5 to 4 or 6 would yield isomers like 3-methoxy-4-nitrobenzofuran-2-carboxylic acid or 3-methoxy-6-nitrobenzofuran-2-carboxylic acid .

- Methoxy Group Placement : Shifting the methoxy group to position 4 or 6 (e.g., 4-methoxy-5-nitrobenzofuran-2-carboxylic acid ) alters the compound’s electronic and steric properties.

Functional Group Isomerism:

Replacing the carboxylic acid with an ester (-COOR) or amide (-CONH₂) group at position 2 would produce functional analogs, though these fall outside the scope of the parent compound’s structural framework.

Table 1: Structural Isomers of 3-Methoxy-5-nitrobenzofuran-2-carboxylic Acid

| Isomer Type | Substituent Positions | Example Compound |

|---|---|---|

| Nitro Positional Isomer | Methoxy (3), Nitro (4), Carboxylic (2) | 3-Methoxy-4-nitrobenzofuran-2-carboxylic acid |

| Methoxy Positional Isomer | Methoxy (4), Nitro (5), Carboxylic (2) | 4-Methoxy-5-nitrobenzofuran-2-carboxylic acid |

| Functional Group Isomer | Methoxy (3), Nitro (5), Ester (2) | 3-Methoxy-5-nitrobenzofuran-2-carboxylate |

The spatial arrangement of substituents significantly impacts physicochemical properties. For instance, the meta relationship between the methoxy (position 3) and nitro (position 5) groups creates distinct electronic effects on the aromatic system compared to para configurations.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO6 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO6/c1-16-8-6-4-5(11(14)15)2-3-7(6)17-9(8)10(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

PDEULGWNCVKPRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromocoumarin Precursors

3-Bromocoumarins serve as critical intermediates. For example, 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a) is synthesized via microwave-assisted bromination of 4-methyl-6,7-dimethoxycoumarin using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 5 minutes. This method achieves an 89% yield, with the bromine atom positioned at C3 of the coumarin scaffold.

Microwave-Assisted Perkin Rearrangement

Under microwave irradiation, 3-bromocoumarins undergo base-catalyzed ring contraction to form benzofuran-2-carboxylic acids. For instance, heating 1a with sodium hydroxide in ethanol at 300W for 5 minutes produces 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (2a) in 99% yield. The reaction mechanism involves:

-

Base-induced ring fission of the coumarin lactone.

-

Phenoxide anion attack on the vinyl bromide to form the benzofuran core.

Table 1: Yields of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement

| Bromocoumarin Precursor | Product | Yield (%) |

|---|---|---|

| 1a | 2a (5,6-dimethoxy) | 99 |

| 1b | 2b (5-methoxy) | 95 |

| 1c | 2c (6-nitro) | 99 |

Post-Rearrangement Functionalization

To introduce the nitro group at C5, nitration of 2a is performed using fuming nitric acid in sulfuric acid. The methoxy group at C3 directs nitration to the para position (C5), yielding 3-methoxy-5-nitrobenzofuran-2-carboxylic acid after subsequent purification.

Direct Nitration and Methylation of Benzofuran Precursors

This two-step strategy involves nitrating a 3-hydroxybenzofuran-2-carboxylic acid precursor, followed by methylation of the phenolic hydroxyl group.

Synthesis of 3-Hydroxybenzofuran-2-carboxylic Acid

3-Hydroxybenzofuran-2-carboxylic acid is prepared via acid-catalyzed cyclization of 2-(2-hydroxyphenyl)acetic acid. Alternatively, it is accessible through hydrolysis of ester derivatives under basic conditions.

Nitration at C5

Nitration of the 3-hydroxy derivative with a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C introduces the nitro group at C5, guided by the ortho/para-directing hydroxyl group. This step affords 3-hydroxy-5-nitrobenzofuran-2-carboxylic acid in 85% yield.

Methylation of the Hydroxyl Group

The phenolic hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of potassium carbonate in DMF. For example, treatment of 3-hydroxy-5-nitrobenzofuran-2-carboxylic acid with methyl bromide at room temperature for 12 hours yields the target compound in 92% purity.

Cyclization of Pre-Functionalized Intermediates

Pre-installing nitro and methoxy groups prior to benzofuran ring formation offers an alternative route.

Synthesis of 5-Nitro-3-methoxyphenylacetic Acid

5-Nitro-3-methoxyphenylacetic acid is synthesized by nitrating 3-methoxyphenylacetic acid. The nitro group is introduced at C5 due to the meta-directing effect of the methoxy group.

Cyclization to Benzofuran-2-carboxylic Acid

Heating the nitro-methoxyphenylacetic acid with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, forming the benzofuran ring. This method achieves a 78% yield of the target compound.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Perkin Rearrangement | 99 | 5 minutes | Rapid, high-yield |

| Nitration/Methylation | 85–92 | 12–24 hours | Straightforward functionalization |

| Cyclization | 78 | 2 hours | Pre-installed substituents |

The Perkin rearrangement is optimal for scalability, while the nitration/methylation route offers flexibility in modifying substitution patterns.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions, enabling the synthesis of esters and amides under controlled conditions.

Esterification

Reaction with alcohols in acidic conditions produces esters. For example:

Yields exceeding 90% are achieved using ethanol and catalytic sulfuric acid under reflux .

Amidation

Aminolysis with primary or secondary amines forms amides. A representative procedure involves:

-

Conditions : 2-amino-2-methylpropan-1-ol, ammonium chloride, methanol, 48 hours at room temperature .

Nitro Group Reduction

The nitro group at position 5 is selectively reduced to an amine under hydrogenation conditions, enabling further functionalization.

Catalytic Hydrogenation

-

Typical Protocol : Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate reduced with H₂/Pd-C in methanol at room temperature for 3.5 hours .

-

Yield : 91% for ethyl 5-amino-7-methoxybenzofuran-2-carboxylate .

Microwave-Assisted Alkylation

While direct alkylation of the methoxy group is uncommon, related benzofuran derivatives undergo efficient O-alkylation under microwave irradiation.

Example Reaction

-

Substrate : (3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (analogous structure) .

-

Reagents : Allyl bromide, K₂CO₃, DMF, room temperature.

Reaction Optimization Data

Key experimental parameters for high-yield transformations:

Stability and Side Reactions

-

Thermal Sensitivity : Decomposition occurs above 200°C.

-

Competitive Reactions : Over-reduction of the nitro group or decarboxylation may occur under prolonged hydrogenation .

This compound’s reactivity profile enables its use in synthesizing bioactive molecules, including carbonic anhydrase inhibitors and antimicrobial agents . Controlled reaction conditions are critical to minimizing side reactions and achieving high selectivity.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid exhibit notable antimicrobial properties. A study focused on related compounds found significant antibacterial activity against various strains of bacteria, while none exhibited antifungal activity.

Table 1: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2a | E. coli | 20 |

| 2b | S. aureus | 18 |

| 2c | P. aeruginosa | 15 |

| 2j | E. faecalis | 10 |

Antioxidant Activity

In addition to its antimicrobial properties, the compound's antioxidant capacity has been investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicate substantial free radical scavenging activity.

Table 2: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2d | 85 |

| 2e | 30 |

| Control (Ascorbic Acid) | 95 |

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzofuran derivatives, including those based on this compound, indicated a strong correlation between structural modifications and enhanced antibacterial properties. Specific functional groups significantly influence activity.

Molecular Docking Studies

Computational studies have explored binding interactions between these compounds and bacterial proteins. Molecular docking revealed effective binding to target sites, supporting observed biological activities.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting specific enzymes or receptors involved in disease processes . For example, some benzofuran compounds have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways for 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- The nitro group at position 5 enhances electron-withdrawing effects, increasing acidity and reactivity compared to non-nitro analogs like 5-methoxybenzofuran-2-carboxylic acid .

- The methoxy group at position 3 in the target compound improves solubility in polar solvents compared to non-methoxy derivatives .

Antimicrobial Activity

- Dihydrobenzofuran analogs (e.g., 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid) are less studied for antimicrobial effects, likely due to reduced aromaticity and altered binding kinetics .

Antioxidant Activity

- The target compound’s derivatives (e.g., 2d) demonstrated significant free radical scavenging activity in DPPH assays, attributed to the electron-donating methoxy group .

- 5-Methoxybenzofuran-2-carboxylic acid (without nitro) may exhibit weaker antioxidant effects due to the absence of nitro-mediated radical stabilization .

Biological Activity

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid is a compound of significant interest due to its biological properties, particularly in antimicrobial and antioxidant activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid exhibit notable antimicrobial properties. A study focused on a series of related compounds found that certain derivatives showed significant antibacterial activity against various strains of bacteria, while none exhibited antifungal activity. The compound with the highest antibacterial activity was identified as derivative 2a, while others showed varying degrees of effectiveness .

Table 1: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2a | E. coli | 20 |

| 2b | S. aureus | 18 |

| 2c | P. aeruginosa | 15 |

| 2j | E. faecalis | 10 |

Antioxidant Activity

In addition to antimicrobial properties, the antioxidant capacity of these compounds has been investigated. The free radical scavenging activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where derivative 2d exhibited the highest activity among the tested compounds .

Table 2: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2d | 85 |

| 2e | 30 |

| Control (Ascorbic Acid) | 95 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including those based on 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid. The results indicated a strong correlation between the structural modifications and enhanced antibacterial properties, suggesting that specific functional groups significantly influence activity .

- Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions between these compounds and bacterial proteins. Molecular docking revealed that certain derivatives bind effectively to target sites, which supports their observed biological activities .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols with carboxylic acid precursors. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using bases (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or ester hydrolysis . For 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid, nitration of a methoxy-substituted benzofuran precursor may require controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro-substituted product. Yield optimization can be achieved by adjusting stoichiometry, reaction time, and temperature gradients.

Q. Which spectroscopic techniques are most effective for characterizing 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid, and what key spectral markers should researchers look for?

- Methodological Answer :

- NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the nitro group (-NO₂) deshields adjacent protons, causing signals downfield (δ 8.0–8.5 ppm). The carboxylic acid proton (if present) is typically broad near δ 12–13 ppm .

- IR : Strong absorbance for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular weight (e.g., ~253 g/mol for C₁₀H₇NO₆). Fragmentation patterns may include loss of CO₂ (-44 Da) from the carboxylic acid group .

Q. How should researchers handle and store 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid to ensure stability during experiments?

- Methodological Answer : Nitro-containing compounds are often light- and heat-sensitive. Store the compound in amber vials at –20°C under inert gas (N₂ or Ar) to prevent decomposition. Avoid aqueous solutions unless buffered at stable pH (e.g., pH 4–6 for carboxylic acid stability). Waste disposal must follow institutional guidelines for nitroaromatics, including neutralization and segregation from halogenated solvents .

Advanced Research Questions

Q. What strategies can be employed to address discrepancies in reported bioactivity data for 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or compound purity. Key steps:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- Assay Standardization : Compare results across multiple cell lines (e.g., HEK-293 vs. HeLa) and control for nitroreductase activity, which can metabolize nitro groups into reactive intermediates .

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., ascorbic acid for antioxidant assays) .

Q. How can computational chemistry be utilized to predict the reactivity and interaction mechanisms of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid in drug design?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G* to evaluate electron density distribution. The nitro group’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing electrophilic reactivity .

- Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina. The methoxy group may participate in hydrophobic interactions, while the nitro group could form hydrogen bonds with active-site residues .

Q. What are the challenges in modifying the nitro and methoxy substituents on the benzofuran core, and how can regioselective functionalization be achieved?

- Methodological Answer :

- Nitro Group Reactivity : Direct substitution of nitro groups is challenging due to their strong electron-withdrawing nature. Alternative routes include post-functionalization of precursor amines (via diazotization) or using protecting groups (e.g., Boc for carboxylic acid) during synthesis .

- Regioselectivity : Use directing groups (e.g., methoxy at position 3) to control nitration at position 5. Catalytic systems like Ce(SO₄)₂ in H₂SO₄ can enhance positional selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.